
N-(4-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as EPCQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EPCQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of EPCQ is not yet fully understood. However, studies have suggested that EPCQ induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. EPCQ has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, EPCQ has been reported to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
EPCQ has been shown to have several biochemical and physiological effects. Studies have reported that EPCQ inhibits the activity of various enzymes, including topoisomerase II, COX-2, and β-glucuronidase. EPCQ has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. Moreover, EPCQ has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EPCQ is its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Moreover, EPCQ has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of EPCQ is its poor solubility in water, which may hinder its use in in vivo studies.
Orientations Futures
There are several future directions for the research on EPCQ. One of the potential areas of research is the development of EPCQ-based nanomedicines for targeted drug delivery. Another area of research is the synthesis of EPCQ analogs with improved solubility and potency. Moreover, the mechanism of action of EPCQ needs to be further elucidated to fully understand its therapeutic potential. Finally, the preclinical and clinical studies of EPCQ need to be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, EPCQ is a synthetic compound with potential therapeutic properties. EPCQ exhibits broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. EPCQ has been shown to induce apoptosis in cancer cells, inhibit the activity of bacterial and fungal enzymes, and reduce the levels of pro-inflammatory cytokines. However, the mechanism of action of EPCQ needs to be further elucidated, and its preclinical and clinical studies need to be conducted to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
EPCQ can be synthesized by various methods, including the reaction of 4-ethylphenylamine with 2-chloroquinoline-3-carboxylic acid, followed by the cyclization of the resulting intermediate with acetic anhydride. Another method involves the reaction of 4-ethylphenylamine with 2-aminoquinoline-3-carboxylic acid, followed by the cyclization with acetic anhydride. Both methods have been reported to yield EPCQ in good yields and high purity.
Applications De Recherche Scientifique
EPCQ has been extensively studied for its potential therapeutic properties. Studies have shown that EPCQ exhibits potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. EPCQ has also been shown to possess antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Moreover, EPCQ has been reported to exhibit anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-9-14(10-8-12)19-17(21)15-11-13-5-3-4-6-16(13)20-18(15)22/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTDFCXFJCPKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
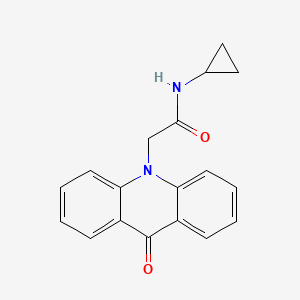
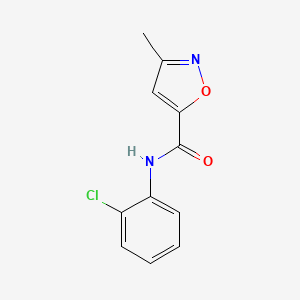
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)

![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)
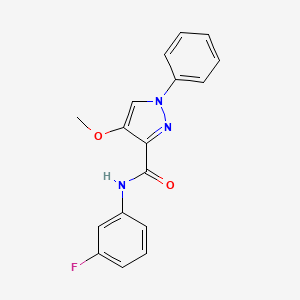

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)
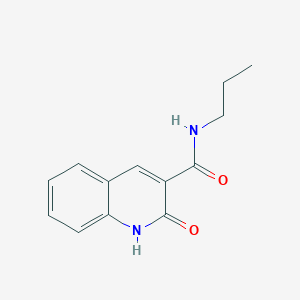
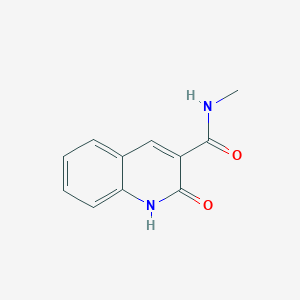
![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)